
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 4-iodo-1H-pyrazol-1-yl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde typically involves the iodination of pyrazole derivatives followed by the formation of the benzaldehyde moiety. One common method involves the reaction of 4-iodopyrazole with 3-methylbenzaldehyde under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include thiols, amines, and alkoxides.
Major Products Formed
Oxidation: 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzoic acid.
Reduction: 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .
類似化合物との比較
Similar Compounds
4-Iodopyrazole: A simpler analog that lacks the benzaldehyde and methyl groups.
3-Methylbenzaldehyde: Lacks the pyrazole and iodine substituents.
4-Iodo-3-methylbenzaldehyde: Lacks the pyrazole substituent.
Uniqueness
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde is unique due to the combination of the 4-iodo-1H-pyrazol-1-yl group and the 3-methylbenzaldehyde moiety. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs mentioned above .
特性
分子式 |
C11H9IN2O |
|---|---|
分子量 |
312.11 g/mol |
IUPAC名 |
4-(4-iodopyrazol-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C11H9IN2O/c1-8-4-9(7-15)2-3-11(8)14-6-10(12)5-13-14/h2-7H,1H3 |
InChIキー |
FRXNRGVXQHKAAR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C=O)N2C=C(C=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
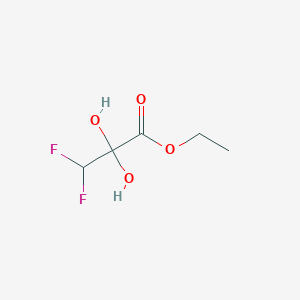
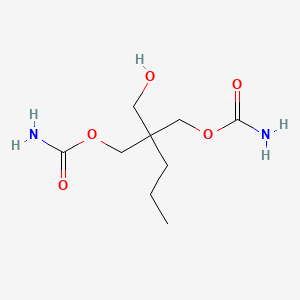
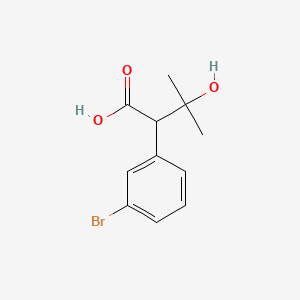
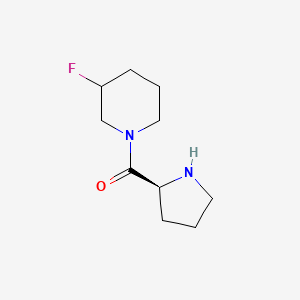
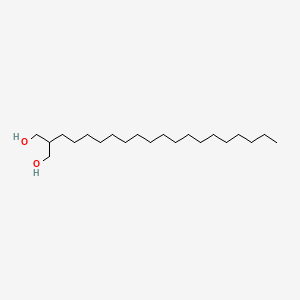
![Dibenzo[b,d]furan-3,7-diyldiboronic acid](/img/structure/B13343525.png)
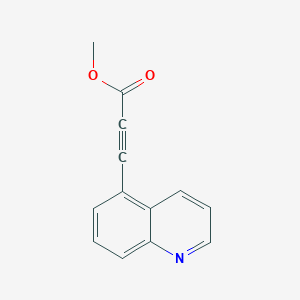


![magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate](/img/structure/B13343538.png)

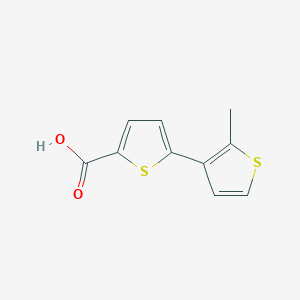
![6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B13343551.png)
